1-Butanesulfonyl chloride

Catalog No.
S662307
CAS No.
2386-60-9
M.F
C4H9ClO2S
M. Wt
156.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanesulfonyl chloride

CAS Number

2386-60-9

Product Name

1-Butanesulfonyl chloride

IUPAC Name

butane-1-sulfonyl chloride

Molecular Formula

C4H9ClO2S

Molecular Weight

156.63 g/mol

InChI

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3

InChI Key

WEDIIKBPDQQQJU-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)Cl

Canonical SMILES

CCCCS(=O)(=O)Cl

Organic Synthesis

  • Preparation of sulfonamides: BuS-Cl acts as a versatile reagent for introducing a butylsulfonyl group (CH3(CH2)3SO2-) onto various amine substrates, forming valuable sulfonamides. These sulfonamides possess diverse properties and applications in medicinal chemistry, materials science, and catalysis [, ].

Materials Science

  • Functionalization of polymers and surfaces: BuS-Cl can be used to modify polymers and surfaces by introducing sulfonyl groups. These modifications can alter various properties like wettability, adhesion, and conductivity, leading to the development of new functional materials [].

Medicinal Chemistry

  • Synthesis of bioactive molecules: BuS-Cl serves as a building block in the synthesis of various bioactive molecules with potential therapeutic applications. The incorporated butylsulfonyl group can contribute to favorable properties like improved bioavailability and target specificity [].

1-Butanesulfonyl chloride is an organosulfur compound with the chemical formula C4H9ClO2SC_4H_9ClO_2S and a CAS number of 2386-60-9. It is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group (SO2-SO_2) attached to a chlorine atom. This compound appears as a colorless to pale yellow liquid and is known for its strong reactivity, particularly with water, leading to the release of toxic gases such as hydrogen chloride. It is primarily utilized in organic synthesis and as a reagent in various

  • Hydrolysis: When exposed to water, it hydrolyzes to form butanesulfonic acid and hydrochloric acid. This reaction is exothermic and releases hydrogen chloride gas, which can be hazardous:
    C4H9ClO2S+H2OC4H10O2S+HClC_4H_9ClO_2S+H_2O\rightarrow C_4H_{10}O_2S+HCl
  • Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols to form sulfonamides or sulfonate esters. For instance, reacting with an amine produces a sulfonamide:
    C4H9ClO2S+RNH2C4H9SO2NR+HClC_4H_9ClO_2S+RNH_2\rightarrow C_4H_9SO_2NR+HCl
  • Formation of Sulfonyl Fluorides: In the presence of fluoride sources, it can be converted into sulfonyl fluorides, which are valuable intermediates in organic synthesis.

1-Butanesulfonyl chloride can be synthesized through various methods:

  • From Butanesulfonic Acid: Reacting butanesulfonic acid with thionyl chloride or phosphorus pentachloride can yield 1-butanesulfonyl chloride.
    C4H10O2S+SOCl2C4H9ClO2S+SO2+HClC_4H_{10}O_2S+SOCl_2\rightarrow C_4H_9ClO_2S+SO_2+HCl
  • From Butanol: Another method involves the chlorination of butanol followed by treatment with sulfur trioxide:
    C4H10OH+SO3C4H10OSO3HC_4H_{10}OH+SO_3\rightarrow C_4H_{10}OSO_3H
    followed by chlorination.
  • Alternative Routes: Several alternative synthetic routes have been documented, including those involving thiourea derivatives or other sulfur-containing precursors .

1-Butanesulfonyl chloride finds applications primarily in:

  • Organic Synthesis: It serves as a reagent for the introduction of sulfonyl groups into organic molecules.
  • Pharmaceutical Chemistry: Used as an intermediate in the synthesis of sulfonamide drugs and other pharmaceuticals.
  • Chemical Research: Employed in laboratories for various synthetic pathways due to its reactivity with nucleophiles .

Interaction studies involving 1-butanesulfonyl chloride focus on its reactivity profile with various nucleophiles. The compound's ability to react with amino acids, peptides, and proteins has been explored to understand its potential effects on biological systems. Such studies are crucial for assessing safety profiles and potential applications in drug development .

Several compounds share structural similarities with 1-butanesulfonyl chloride. Here are some notable examples:

Compound NameStructureKey Features
Methanesulfonyl chlorideCH3SO2ClCH_3SO_2ClSmallest member; used in similar reactions
Ethanesulfonyl chlorideC2H5SO2ClC_2H_5SO_2ClSlightly larger; retains similar reactivity
Benzenesulfonyl chlorideC6H5SO2ClC_6H_5SO_2ClAromatic; used extensively in organic synthesis
Propanesulfonyl chlorideC3H7SO2ClC_3H_7SO_2ClIntermediate size; exhibits similar reactivity

Uniqueness of 1-Butanesulfonyl Chloride

1-Butanesulfonyl chloride is unique due to its balance between molecular size and reactivity, making it suitable for specific applications where larger or smaller sulfonyl chlorides may not be effective. Its ability to facilitate the formation of complex organic molecules while being less sterically hindered than larger counterparts allows for diverse synthetic pathways .

1-Butanesulfonyl chloride (CAS 2386-60-9) emerged as a compound of interest in the early 20th century during investigations into organosulfur chemistry. Initial synthetic routes were developed by Douglass and Johnson in 1938, who characterized its reactivity through reactions with ammonia to form sulfonamides. Subsequent work by Lee and Dougherty in 1940 expanded its utility in oxidative chlorination processes, particularly in the conversion of sulfur-containing compounds to sulfonyl chlorides. These foundational studies established 1-butanesulfonyl chloride as a versatile reagent for modifying organic molecules, paving the way for its adoption in pharmaceutical and materials science research.

Significance in Organic Synthesis

As a sulfonyl chloride, 1-butanesulfonyl chloride serves as a critical electrophilic reagent for introducing sulfonate groups into organic frameworks. Its primary synthetic value lies in:

  • Sulfonamide formation: Reacts with amines to yield sulfonamides, which are pivotal in drug design. For example, it facilitates the synthesis of N,N′-1,2-ethanediyl bis(1-butanesulfonamide), a cross-linking agent used in polymer chemistry.
  • Esterification: Generates sulfonate esters when treated with alcohols, enabling the creation of hydrophobic moieties in surfactants.
  • Functional group interconversion: Acts as a precursor for sulfonic acids and sulfinate salts through hydrolysis or reduction.

The compound’s linear butyl chain balances reactivity and steric accessibility, making it preferable to bulkier analogs like benzenesulfonyl chloride in certain applications.

Classification within Organosulfur Compounds

1-Butanesulfonyl chloride belongs to the sulfonyl chloride subclass of organosulfur compounds, characterized by the −SO₂Cl functional group. Key structural and functional comparisons include:

CompoundFormulaKey Features
1-Butanesulfonyl chlorideC₄H₉ClO₂SLinear alkyl chain; moderate reactivity
Methanesulfonyl chlorideCH₃SO₂ClSmaller alkyl group; higher electrophilicity
Benzenesulfonyl chlorideC₆H₅SO₂ClAromatic ring; enhanced stability but lower solubility in polar solvents

Unlike thiols or disulfides, sulfonyl chlorides like 1-butanesulfonyl chloride exhibit strong electrophilicity due to the electron-withdrawing sulfonyl group, enabling nucleophilic substitution at the sulfur center.

Current Research Trends and Applications

Recent advancements have broadened the scope of 1-butanesulfonyl chloride in synthetic and applied chemistry:

  • Oxidative functionalization: Cobalt-based catalysts enable its conversion to nitriles or amides via C–S bond cleavage, offering a cyanide-free route to nitrogen-containing compounds.
  • Microwave-assisted synthesis: Enhanced reaction efficiency in producing sodium sulfonates, which are precursors to sulfonyl chlorides.
  • Medicinal chemistry: Derivatives inhibit acetylcholinesterase and show antiproliferative effects in cancer cell lines, suggesting potential therapeutic applications.
  • Polymer science: Serves as a cross-linker in hydrogels and epoxy resins, improving mechanical stability.

Ongoing studies focus on optimizing its reactivity under green chemistry conditions, such as using water as a solvent or recyclable catalysts.

Synthesis and Physicochemical Properties

Synthetic Methodologies

1-Butanesulfonyl chloride is synthesized via two primary routes:

  • Chlorosulfonation of 1-butanol: Treatment with chlorosulfonic acid (HSO₃Cl) yields the sulfonyl chloride, though this method requires careful temperature control to avoid over-chlorination.
  • Oxidative chlorination of thiols: Butanethiol reacts with chlorine gas in aqueous media, proceeding through sulfenic and sulfinic acid intermediates.

Recent innovations include microwave-assisted reactions, reducing synthesis times from hours to minutes while maintaining yields above 90%.

Physical and Chemical Characteristics

Key properties are summarized below:

PropertyValue
Molecular weight156.63 g/mol
Boiling point80–81°C at 9 mmHg
Density1.208 g/mL at 25°C
Refractive index1.454
SolubilityDecomposes in water; soluble in ether, benzene

The compound’s moisture sensitivity necessitates anhydrous handling, as hydrolysis produces corrosive HCl gas.

Applications in Advanced Material Design

Polymer Modification

1-Butanesulfonyl chloride enhances polymer networks by:

  • Introducing sulfonate groups into polyethylene, improving ionic conductivity in battery membranes.
  • Cross-linking polyvinyl alcohol chains to create hydrogels with tunable swelling ratios.

Catalysis and Green Chemistry

In heterogeneous catalysis, it functionalizes silica supports to anchor metal nanoparticles, enhancing catalytic activity in hydrogenation reactions. Its role in oxidative cleavage reactions aligns with sustainable chemistry goals by minimizing toxic byproducts.

XLogP3

1.6

UNII

63US19408H

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (43.75%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (48.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2386-60-9

Wikipedia

1-butanesulfonyl chloride

General Manufacturing Information

1-Butanesulfonyl chloride: ACTIVE

Dates

Modify: 2023-08-15

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